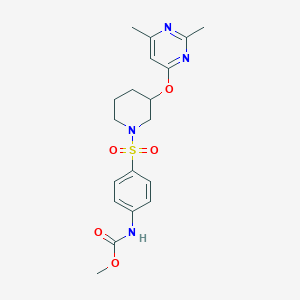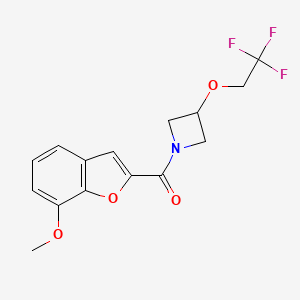
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known as TFEA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TFEA is a member of the azetidine family, which is known for its unique pharmacological properties. In
Mecanismo De Acción
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone works by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory. (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has also been shown to have analgesic effects, which may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has a relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes. Another area of interest is the investigation of (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone's potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, the safety and efficacy of (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in humans need to be further studied in clinical trials.
Métodos De Síntesis
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of 7-methoxybenzofuran-2-carboxylic acid with 2,2,2-trifluoroethanol to form an ester intermediate. This intermediate is then reacted with azetidin-3-one in the presence of a base to form (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to have potential applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been found to have neuroprotective effects, which may be attributed to its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Propiedades
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-21-11-4-2-3-9-5-12(23-13(9)11)14(20)19-6-10(7-19)22-8-15(16,17)18/h2-5,10H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBPQRBOODGLFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408272.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)
![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)
![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2408278.png)
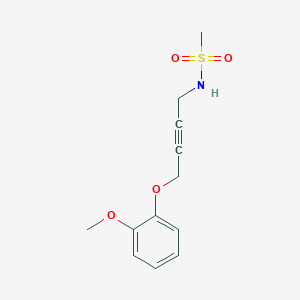
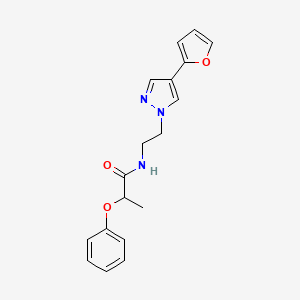
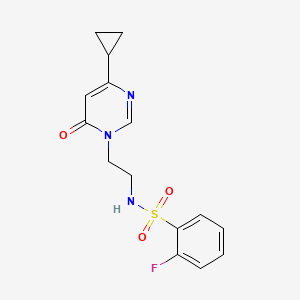
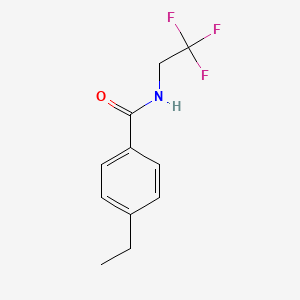
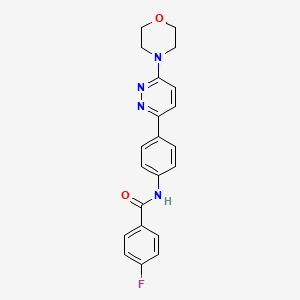
![Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate](/img/structure/B2408289.png)
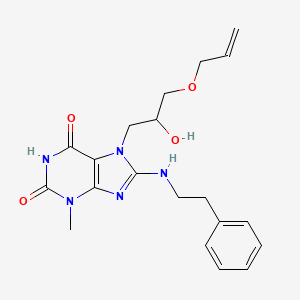
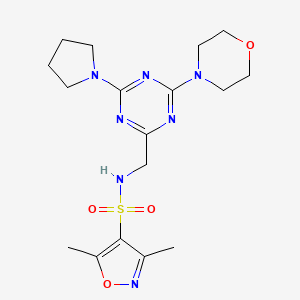
![(2-chloro-4-fluorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2408292.png)
